Fonturacetam
Overview
Description
Fonturacetam, also known as C12H14N2O2 or Phenotropil, is a nootropic drug that works by stimulating receptors in the brain . These receptors are called glutamate receptors, and there are two types – AMPA and NDMA . When activated, they help improve the ability to form memories . As a result, Fonturacetam has been shown to have many benefits including improving memory in patients who have suffered brain injuries .
Synthesis Analysis
Fonturacetam hydrazide was radiosynthesized to assess neuropsychiatric disorders by targeting the brain . The nootropic drug was labeled with technetium-99m, and factors affecting the labeling yield were studied .
Molecular Structure Analysis
The molecular formula of Fonturacetam is C12H14N2O2 . It has a molecular weight of 218.25 g/mol .
Chemical Reactions Analysis
Fonturacetam hydrazide was radiosynthesized to assess neuropsychiatric disorders by targeting the brain . The nootropic drug was labeled with technetium-99m, and factors affecting the labeling yield were studied .
Physical And Chemical Properties Analysis
Fonturacetam has a molecular weight of 218.25 g/mol . It was found to be stable in saline for up to 36 hours and serum for more than 24 hours .
Scientific Research Applications
1. Visualization of Brain Function
- Application Summary: Fonturacetam hydrazide is used as a radiotracer for visualizing brain function, particularly in assessing neuropsychiatric disorders .
- Methods of Application: The nootropic drug is labeled with technetium-99m . Factors affecting the labeling yield were studied, and at optimum conditions, the radiocomplex was obtained at a high radiochemical yield (98.9%) and was stable in saline for up to 36 hours and serum for more than 24 hours .
- Results: Biodistribution studies in mice showed that the brain uptake of the complex was 8.8% injected dose per gram (% ID/g) at 5 minutes post-injection, surpassing the commercially available [99m Tc] ECD (4.7% ID/g) and [99m Tc] HMPAO (2.25% ID/g) . All results suggested that the tracer is a good candidate to image the human brain for assessing neuropsychiatric disorders .
2. Treatment of Neuropsychiatric Disorders
- Application Summary: Fonturacetam hydrazide is prescribed as a general stimulant or to increase tolerance to extreme temperatures and stress . It has been researched for the treatment of Parkinson’s disease .
- Methods of Application: Clinical trials were conducted at the Serbsky State Scientific Center for Social and Forensic Psychiatry . The effectiveness of Phenylpiracetam (Phenytropil) was confirmed by the Serbsky Center, Moscow Institute of Psychiatry, and Russian Center of Vegetative Pathology .
- Results: The drug showed improvement of regional blood flow in ischemic regions of the brain, reduction of depressive and anxiety disorders, increase in the resistance of brain tissue to hypoxia and toxic effects, improving concentration and mental activity, a psychoactivating effect, increase in the threshold of pain sensitivity, improvement in the quality of sleep, and an anticonvulsant action .
3. Enhancement of Cognitive Function
- Application Summary: Fonturacetam is used to enhance cognitive function, including memory and learning .
- Methods of Application: It works by stimulating glutamate receptors in the brain, which are involved in the formation and storage of memories .
- Results: Many studies have found improved verbal memory, visual recognition memory, working memory, attention, and concentration .
4. Treatment of Amnesia and Depression
- Application Summary: Fonturacetam has been shown to have anti-amnesic and antidepressant effects .
- Methods of Application: It is typically prescribed as a medication, and its effectiveness is assessed through clinical trials .
- Results: It has been shown to reverse the depressant effects of the benzodiazepine diazepam, increase operant behavior, inhibit post-rotational nystagmus, prevent retrograde amnesia, and have anticonvulsant properties .
5. Improvement of Memory in Brain Injury Patients
- Application Summary: Fonturacetam has been shown to improve memory in patients who have suffered brain injuries .
- Methods of Application: It works by stimulating receptors in the brain that make memories more easily accessible .
- Results: Many cognitive tests have shown that Fonturacetam improves working memory in patients who have suffered brain injuries .
6. Enhancement of Attention and Concentration
- Application Summary: Fonturacetam has been shown to help improve attention and concentration .
- Methods of Application: It increases the activity of glutamate receptors in the brain .
- Results: Attention is the ability to stay focused on a single task such as studying for a test, reading, or writing an essay. Fonturacetam has been shown to improve this ability .
properties
IUPAC Name |
2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c13-11(15)8-14-7-10(6-12(14)16)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONXVJRBWWGQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868438 | |
Record name | Fonturacetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fonturacetam | |
CAS RN |
77472-70-9 | |
Record name | Carphedon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77472-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fonturacetam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fonturacetam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pyrrolidineacetamide, 2-oxo-4-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FONTURACETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QW5JU66Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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